Ethyl 2-(5-nitropyridin-2-YL)acetate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-(5-nitropyridin-2-YL)acetate is C9H10N2O4. The InChI code is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.19 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not available .
Scientific Research Applications
Anticancer Properties : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a derivative of Ethyl 2-(5-nitropyridin-2-YL)acetate, has shown potential as an anticancer agent. Studies have revealed its effects on the proliferation and mitotic index of cultured L1210 cells and its impact on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Antimitotic Agents : Research has indicated the potential of certain derivatives of this compound as antimitotic agents. These compounds have shown varying degrees of biological activity, which is influenced by specific structural modifications (Temple et al., 1992).
Herbicidal Activity : Novel compounds synthesized using Ethyl 2-(5-nitropyridin-2-yloxy)-phenylamino)propanoate have demonstrated significant herbicidal activity on barnyard grass and rape, showing potential as commercial herbicides (Xu et al., 2017).
Effects on Memory : In a study involving mice, a compound synthesized using 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate (a related derivative) showed a significant decrease in mistake frequency in memory tests, suggesting potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2010).
Energetic Materials : this compound has been used in the synthesis of energetic materials, such as nitroiminotetrazolate salts, characterized for their detonation properties and insensitivity to impact, indicating potential applications in explosives or propellants (Joo et al., 2012).
Molecular Synthesis : The compound has been used in the multicomponent synthesis of unsymmetrical derivatives of 4-Methyl-Substituted 5-Nitropyridines, showcasing its versatility in organic synthesis and potential in creating novel molecular structures (Turgunalieva et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(5-nitropyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKDSUNRAYOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595443 | |
Record name | Ethyl (5-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174890-57-4 | |
Record name | Ethyl (5-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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